3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
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Overview
Description
3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a bromine atom, a benzamide group, and a sulfamoyl group attached to a phenyl ring, which is further connected to a 4-methylpyrimidin-2-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The bromination of the benzamide can be achieved using bromine in the presence of a suitable catalyst, such as iron(III) bromide. The sulfamoyl group can be introduced through a reaction with sulfamoyl chloride, and the final step involves the attachment of the 4-methylpyrimidin-2-yl group using a suitable coupling reagent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The benzamide group can be reduced to an amine.
Substitution: : The bromine atom can be substituted with other groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Sodium hydroxide (NaOH) in water.
Major Products Formed
Oxidation: : Bromate ion (BrO3-)
Reduction: : 3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzylamine
Substitution: : 3-hydroxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.
Biology
In biological research, this compound can be used to study the effects of sulfamoyl groups on biological systems. It can also serve as a probe to investigate the interactions between sulfamoyl-containing molecules and various biomolecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to undergo various chemical reactions makes it suitable for the development of new therapeutic agents. It can be used to target specific pathways or receptors in the body.
Industry
In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique structure and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
3-bromo-4-methylpyridine
3-bromo-2-methylpyridine
Uniqueness
3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its bromine atom and sulfamoyl group provide distinct reactivity compared to similar compounds.
Properties
IUPAC Name |
3-bromo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S/c1-12-9-10-20-18(21-12)23-27(25,26)16-7-5-15(6-8-16)22-17(24)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,22,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSWLOXMRRHOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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